N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Description
N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and an ethoxyphenyl group attached via an acetamide linkage. The quinoline scaffold is known for its pharmacological versatility, particularly in anticancer and antimicrobial applications . The ethoxy and methoxy substituents on the phenyl rings likely influence solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-31-24-11-7-6-10-22(24)28-26(29)17-32-25-16-23(18-12-14-19(30-2)15-13-18)27-21-9-5-4-8-20(21)25/h4-16H,3,17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGIVAFDYHZHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the quinoline intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the quinoline intermediate with 2-ethoxyphenylamine in the presence of an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Its structural features suggest it could interact with various biological targets, making it a subject of interest in pharmacological research.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Quinoline vs. Quinazoline Cores: The target compound’s quinoline core differs from quinazoline derivatives (e.g., compound 38 in ), which incorporate a sulfonyl group. Quinazolines often exhibit enhanced enzyme inhibitory activity due to their planar structure and hydrogen-bonding capabilities .
- Conversely, the ethoxy group in the target may confer metabolic stability over smaller substituents like methyl .
- Sulfur-Containing Moieties : Sulfonyl (compound 38) and sulfanyl (compound in ) groups introduce distinct electronic and steric effects, which can alter binding to targets like kinases or proteases .
Table 2: Activity Comparison of Selected Analogues
Key Findings :
- Anticancer Activity: Quinolin-4-yloxyacetamides (e.g., compound 13) and quinazoline sulfonamides (compound 38) show broad-spectrum anticancer activity, with the latter achieving IC50 values in the low micromolar range against MCF-7 and PC-3 cells . The target compound’s lack of sulfonyl or trifluoromethyl groups may reduce potency compared to these analogs.
- Receptor Targeting: Flavone-acetamide derivatives () demonstrate adenosine A2B receptor binding, highlighting how structural divergence (chromen-4-one vs. quinoline) shifts therapeutic focus from anticancer to anti-inflammatory applications .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, with CAS Number 1114832-29-9, is a compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer and antiviral properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 428.5 g/mol. The compound features a quinoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline structure followed by the introduction of the ethoxy and methoxy groups. Various synthetic routes have been explored in the literature, demonstrating the versatility of quinoline derivatives in medicinal chemistry .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Doxorubicin | HCT-116 | 3.23 |
| Test Compound | HCT-116 | 1.9 |
| Test Compound | MCF-7 | 2.3 |
These results indicate that the test compound exhibits lower IC50 values compared to doxorubicin, suggesting enhanced potency against these cancer cell lines .
Antiviral Activity
In addition to its anticancer properties, derivatives of quinoline have shown antiviral activity. For example, certain quinoxaline derivatives demonstrated effective inhibition against Tobacco Mosaic Virus (TMV), with EC50 values indicating their potential as antiviral agents. Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest a promising avenue for further research in this area .
Case Studies
- Anticancer Studies : A study conducted on various quinoline derivatives demonstrated that modifications in their structure could lead to enhanced activity against cancer cells. The results indicated that compounds with specific substituents showed improved IC50 values, suggesting a structure-activity relationship that could be exploited in drug design .
- Antiviral Efficacy : Research into similar compounds has revealed that certain modifications can significantly enhance their antiviral properties. For instance, quinoline derivatives with specific functional groups were found to exhibit substantial inhibition of viral replication in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
